N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide
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Overview
Description
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes both alkyne and alkene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide typically involves the reaction of a suitable alkyne with a quaternary ammonium salt. One common method is the alkylation of N,N,N-trimethylamine with an appropriate alkyne under controlled conditions. The reaction is usually carried out in a polar solvent such as ethanol, and the product is isolated by precipitation with an iodide source .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The alkyne and alkene functionalities allow the compound to undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction is typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used to oxidize the alkyne and alkene groups.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted ammonium salts.
Oxidation: The products include diols or carboxylic acids, depending on the extent of oxidation.
Reduction: The major products are the corresponding alkanes.
Scientific Research Applications
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The quaternary ammonium group enhances its solubility in polar solvents, facilitating its interaction with various substrates. The alkyne and alkene functionalities provide reactive sites for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
N,N,N,4-Tetramethylpentan-1-aminium iodide: Similar structure but lacks the alkyne functionality.
N,N,N,4-Tetramethylpent-4-en-1-aminium iodide: Similar structure but lacks the alkyne functionality.
N,N,N,4-Tetramethylpent-4-yn-1-aminium iodide: Similar structure but lacks the alkene functionality.
Uniqueness
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide is unique due to the presence of both alkyne and alkene functionalities, which provide versatile reactive sites for various chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
91034-45-6 |
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Molecular Formula |
C9H16IN |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
trimethyl(4-methylpent-4-en-2-ynyl)azanium;iodide |
InChI |
InChI=1S/C9H16N.HI/c1-9(2)7-6-8-10(3,4)5;/h1,8H2,2-5H3;1H/q+1;/p-1 |
InChI Key |
YOYHMGDCZDIEKD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C#CC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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